Cas no 1310383-99-3 (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carbaldehyde)

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carbaldehyde is a boronic ester derivative featuring a quinoline scaffold with a formyl functional group at the 8-position. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety enhances stability and solubility, making it suitable for Suzuki-Miyaura cross-coupling reactions. The aldehyde group provides a reactive handle for further functionalization, enabling diverse applications in pharmaceutical and materials chemistry. This compound is particularly valuable in the synthesis of complex heterocyclic systems and as an intermediate in medicinal chemistry research. Its well-defined structure and compatibility with mild reaction conditions contribute to its utility in organic synthesis.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carbaldehyde structure
1310383-99-3 structure
Product name:5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carbaldehyde
CAS No:1310383-99-3
MF:C16H18BNO3
Molecular Weight:283.13002
CID:1090072
PubChem ID:42614553

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carbaldehyde
    • 8-Formylquinoline-5-boronic acid, pinacol ester
    • DB-219136
    • EN300-12576817
    • 8-Quinolinecarboxaldehyde, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carboxaldehyde
    • 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carbaldehyde
    • MFCD11858600
    • SB71986
    • 8-Formylquinoline-5-boronic acid pinacol ester
    • 1310383-99-3
    • DTXSID20655157
    • インチ: InChI=1S/C16H18BNO3/c1-15(2)16(3,4)21-17(20-15)13-8-7-11(10-19)14-12(13)6-5-9-18-14/h5-10H,1-4H3
    • InChIKey: RJQLFBBUNDOEAD-UHFFFAOYSA-N
    • SMILES: CC1(C)C(C)(C)OB(C2=C3C=CC=NC3=C(C=C2)C=O)O1

計算された属性

  • 精确分子量: 283.1379736g/mol
  • 同位素质量: 283.1379736g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 21
  • 回転可能化学結合数: 2
  • 複雑さ: 396
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 48.4Ų

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A189006966-1g
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carbaldehyde
1310383-99-3 95%
1g
$682.00 2022-04-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1770752-1g
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carbaldehyde
1310383-99-3 98%
1g
¥6014.00 2024-08-09
Chemenu
CM134962-1g
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carbaldehyde
1310383-99-3 95%+
1g
$767 2024-08-02
Chemenu
CM134962-1g
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carbaldehyde
1310383-99-3 95 %
1g
$639 2021-08-05

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carbaldehyde 関連文献

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carbaldehydeに関する追加情報

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carbaldehyde: A Versatile Building Block in Medicinal Chemistry

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carbaldehyde (CAS No. 1310383-99-3) represents a significant advancement in the field of synthetic organic chemistry and drug discovery. This compound, characterized by its quinoline-8-carbaldehyde scaffold and a boronic acid derivative functional group, has emerged as a critical intermediate in the development of targeted therapies for various neurological disorders and oncological applications. Recent studies have highlighted its potential in click chemistry strategies, enabling efficient drug conjugation and bioconjugate formation. The integration of boronic acid functionality into quinoline derivatives has opened new avenues for drug design, particularly in the context of antioxidant activity and anti-inflammatory properties.

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carbaldehyde is a boronic acid ester derivative, where the dioxaborolan-2-yl group is attached to the quinoline ring at the 5-position. This structural feature not only enhances chemical stability but also facilitates selective functionalization through Suzuki-Miyaura coupling reactions. The quinoline-8-carbaldehyde moiety, known for its aromaticity and electronic properties, has been extensively studied for its role in signal transduction pathways and protein interactions. The combination of these two functional groups creates a unique molecular platform that is highly relevant to the development of small molecule therapeutics.

Recent advancements in computational chemistry have provided insights into the molecular docking behavior of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carbaldehyde with target proteins such as tyrosine kinase receptors and ion channels. These studies, published in high-impact journals like *Journal of Medicinal Chemistry* and *ACS Chemical Biology*, suggest that the compound exhibits high binding affinity and selectivity for specific biological targets. This makes it a promising candidate for the design of kinase inhibitors and ion channel modulators, which are critical in the treatment of cancer and neurodegenerative diseases.

The synthetic accessibility of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carbaldehyde has been further enhanced through asymmetric catalysis and green chemistry approaches. Researchers have reported high-yield synthesis methods involving boronic acid coupling and electrophilic aromatic substitution reactions, which are compatible with industrial-scale production. These synthetic strategies not only reduce waste generation but also improve process efficiency, aligning with the principles of sustainable chemistry.

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carbaldehyde has also shown potential in antioxidant activity assays, where it demonstrated radical scavenging properties and metal chelation capabilities. These properties are attributed to the electron-donating nature of the quinoline ring and the stabilizing effect of the boronic acid ester group. Recent studies have linked these properties to its anti-inflammatory effects, which could be beneficial in the treatment of chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

One of the most promising applications of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carbaldehyde is in the development of prodrugs for targeted drug delivery. By conjugating this compound with ligands that recognize specific cell surface receptors, researchers have achieved enhanced cellular uptake and reduced systemic toxicity. This approach has been particularly effective in the treatment of solid tumors, where selective targeting of cancer cells is crucial for minimizing side effects.

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carbaldehyde has also been explored in the context of photodynamic therapy (PDT) for cancer treatment. The quinoline ring acts as a photosensitizer, generating reactive oxygen species (ROS) upon light activation, which can induce apoptosis in cancer cells. This method has shown synergistic effects when combined with chemotherapy and radiation therapy, offering a multimodal treatment strategy for aggressive cancers.

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carbaldehyde is currently under investigation for its potential in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Preclinical studies have indicated that this compound may modulate beta-amyloid aggregation and tau protein phosphorylation, which are key pathological features of these diseases. The antineuroinflammatory properties of the compound further support its therapeutic potential in neurodegenerative conditions.

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carbaldehyde has also been evaluated for its antimicrobial activity against multi-drug resistant bacteria. The boronic acid ester group is believed to interfere with bacterial cell wall synthesis, while the quinoline ring may disrupt membrane integrity. These dual mechanisms of action make the compound a promising candidate for the development of new antibiotics in the face of antimicrobial resistance.

In conclusion, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carbaldehyde (CAS No. 1310383-99-3) is a versatile synthetic building block with a wide range of biological applications. Its unique chemical structure and functional groups enable its use in drug discovery, targeted therapies, and sustainable chemistry. As research continues to uncover its potential in various fields, this compound is poised to play a significant role in the next generation of therapeutics.

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